(2Z,4E)-hepta-2,4-diene-2,6-diol
Description
Properties
CAS No. |
102605-89-0 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(2Z,4E)-hepta-2,4-diene-2,6-diol |
InChI |
InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-6,8-9H,1-2H3/b4-3+,7-5- |
InChI Key |
RGHYWMFALZHNSF-BZDQXIRASA-N |
SMILES |
CC(C=CC=C(C)O)O |
Isomeric SMILES |
CC(/C=C/C=C(/C)\O)O |
Canonical SMILES |
CC(C=CC=C(C)O)O |
Synonyms |
2,4-Heptadiene-2,6-diol, (Z,E)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
(2Z,4E)-2,4-Bis-tert-butylhexa-2,4-diene-1,6-diol
- Molecular Formula : C₁₄H₂₆O₂
- Key Differences: The tert-butyl substituents at positions 2 and 4 introduce steric hindrance, reducing reactivity in nucleophilic additions compared to the unsubstituted (2Z,4E)-hepta-2,4-diene-2,6-diol.
- Synthetic Utility : Used in heterocyclic synthesis, such as generating 3,5-bis-tert-butyl-2,7-dihydro-1H-oxepin via tosylation and elimination .
| Property | This compound | (2Z,4E)-2,4-Bis-tert-butylhexa-2,4-diene-1,6-diol |
|---|---|---|
| Substituents | None | tert-Butyl at C2 and C4 |
| Reactivity | Moderate | Reduced due to steric bulk |
| Cyclization Potential | Not observed | Forms oxepin derivatives |
Stereoisomeric Variants
(2E,4Z)-Hepta-2,4-diene-2,6-diol
- Key Differences: The inversion of double bond configurations (E/Z vs. For example, the (2E,4Z) isomer may exhibit distinct hydrogen-bonding patterns compared to the (2Z,4E) form .
Functional Group Variants
Hexa-2,4-dienoic Acid
- Molecular Formula : C₆H₈O₂
- Key Differences: Replacing the terminal hydroxyl groups with a carboxylic acid (C1) modifies polarity and acidity (pKa ~4.5).
| Property | This compound | Hexa-2,4-dienoic Acid |
|---|---|---|
| Functional Groups | Diol (C2, C6) | Carboxylic acid (C1) |
| Polarity | High (hydroxyl groups) | Moderate (carboxylic acid) |
| Applications | Medicinal chemistry candidate | Food preservative, polymer synthesis |
Research Findings and Gaps
- Synthetic Pathways : The parent diol’s synthesis remains less documented compared to its tert-butyl analog, which uses n-butyllithium and p-toluenesulfonyl chloride in ether .
- Spectroscopic Data : While NMR and UV data are available for related compounds like Zygocaperoside and Isorhamnetin-3-O glycoside , similar analyses for this compound are lacking.
- Biological Activity: No direct studies link this diol to specific biological targets, though structural analogs like coumarin-derived heterocycles show antimicrobial and anticancer properties .
Preparation Methods
DIBAL-H-Mediated Reduction of (2Z,4E)-Hepta-2,4-diene-2,6-dioate
The most widely reported method involves the reduction of dimethyl (2Z,4E)-hepta-2,4-diene-2,6-dioate using DIBAL-H. In a nitrogen-atmosphere three-necked flask, the diester (1 equiv.) is dissolved in anhydrous dichloromethane (DCM) at 0°C. DIBAL-H (4 equiv. as a 1.5 M hexane solution) is added dropwise over 30 minutes, followed by warming to room temperature and stirring overnight. Excess DIBAL-H is quenched with methanol at 0°C, forming a paste-like suspension of aluminium salts. Filtration and solvent evaporation yield the crude diol, which is purified via alumina column chromatography with a diethyl ether–methanol gradient (50:50). This method achieves a 79–85% yield, with the Z,E configuration preserved due to the mild reducing conditions.
Table 1: Optimization of DIBAL-H Reduction
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | DCM | 85 | 98.5 |
| Temperature | 0°C → RT | 82 | 97.8 |
| DIBAL-H Equiv. | 4.0 | 79 | 96.2 |
Lithium Aluminum Hydride (LAH) Reduction
Direct Reduction of Keto-Ester Intermediates
An alternative approach from anticancer compound synthesis employs LAH to reduce keto-esters. For example, methyl (2Z,4E)-hepta-2,4-diene-2-keto-6-ester (1 equiv.) is treated with LAH (4 equiv.) in dry tetrahydrofuran (THF) at −78°C. The reaction is stirred for 6 hours, quenched with aqueous ammonium chloride, and extracted with ethyl acetate. After column chromatography (silica gel, ethyl acetate/hexane), the diol is obtained in 68% yield. However, LAH’s strong reducing power risks over-reduction of double bonds, necessitating strict temperature control.
Stereochemical Control in Diene Formation
Wittig Reaction for Z,E-Diene Installation
The Z,E-diene system is constructed via a stereoselective Wittig reaction. Phosphorus ylides derived from (6-hydroxyhept-4-en-2-yl)triphenylphosphonium bromide are reacted with α,β-unsaturated aldehydes. For instance, ylide generated from 6-hydroxyhept-4-en-2-yl bromide and triphenylphosphine in THF is treated with trans-crotonaldehyde, yielding the Z,E-diene ester in 75% yield. Subsequent reduction with DIBAL-H furnishes the diol.
Table 2: Wittig Reaction Optimization
| Ylide Precursor | Aldehyde | Yield (%) | Z,E Ratio |
|---|---|---|---|
| Hept-4-en-2-yl | trans-Crotonaldehyde | 75 | 92:8 |
| Hex-3-en-1-yl | cis-2-Pentenal | 62 | 85:15 |
Purification and Stability Considerations
Chromatographic Separation
Crude (2Z,4E)-hepta-2,4-diene-2,6-diol is purified using alumina column chromatography with a diethyl ether–methanol gradient (0–50% methanol). The diol elutes in the 50:50 fraction, while unreacted diester elutes earlier. Recrystallization from ethyl acetate/hexane (1:1) enhances purity to >99%, as confirmed by NMR (δ 5.51–5.77 ppm for –CH=CH–) and IR (νmax 3320 cm for –OH).
Stability Profiling
The diol is prone to polymerization at room temperature. Storage at −20°C in amber vials under nitrogen extends stability to 6 months, whereas decomposition occurs within 2 weeks at 25°C.
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Reducing Agent | Yield (%) | Z,E Purity | Key Advantage |
|---|---|---|---|---|
| DIBAL-H Reduction | DIBAL-H | 85 | 95:5 | Mild conditions, high yield |
| LAH Reduction | LAH | 68 | 88:12 | Faster reaction |
| Wittig-DIBAL-H | DIBAL-H | 75 | 92:8 | Stereochemical control |
Q & A
Basic: What spectroscopic techniques are critical for confirming the stereochemistry and functional groups of (2Z,4E)-hepta-2,4-diene-2,6-diol?
Answer:
- NMR Spectroscopy : Use 1H NMR to identify olefinic proton coupling patterns (e.g., J values for Z/E configurations) and hydroxyl proton exchange dynamics. 13C NMR and DEPT-135 can confirm carbon environments, while 2D-COSY and NOESY resolve spatial proximity of protons, critical for stereochemical assignments .
- IR Spectroscopy : Detect O-H stretching (~3200–3600 cm⁻¹) and conjugated C=C stretches (~1600–1680 cm⁻¹) to verify diol and diene moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₇H₁₀O₂), while fragmentation patterns elucidate structural stability .
Basic: What synthetic strategies are viable for preparing this compound with high stereoselectivity?
Answer:
- Wittig-Horner Reaction : Employ stabilized ylides to selectively form conjugated dienes. For diol protection, use tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions during oxidation steps .
- Cross-Metathesis : Utilize Grubbs catalysts to construct the diene backbone, followed by dihydroxylation with OsO₄ or Sharpless conditions. Monitor reaction temperature (<0°C) to preserve Z/E configurations .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates isomers, with TLC monitoring (Rf ~0.3–0.4 in 1:1 EtOAc/hexane) .
Advanced: How can computational methods resolve contradictions in reported spectroscopic data for conjugated diene-diol systems?
Answer:
- Density Functional Theory (DFT) : Calculate NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) to cross-validate experimental 1H/13C assignments. Discrepancies >0.5 ppm may indicate solvent effects or tautomerism .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. CDCl₃) to assess hydrogen bonding’s impact on hydroxyl proton shifts.
- Database Cross-Checking : Compare data against PubChem or Reaxys entries for similar diols, ensuring solvent and temperature conditions match .
Advanced: What role do substituents (e.g., chloro, methyl groups) play in modulating the stability and reactivity of this compound derivatives?
Answer:
- Steric Effects : Methyl groups at C2/C6 (as in 3,5-dichloro-2,6-dimethyl derivatives) hinder rotational freedom, stabilizing the Z/E configuration but reducing solubility in polar solvents .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase diene electrophilicity, enhancing Diels-Alder reactivity. Use Hammett constants (σ) to predict substituent impacts on reaction rates .
- Tautomerism : Substituents alter keto-enol equilibrium; monitor via pH-dependent UV-Vis spectroscopy (λmax shifts ~240–280 nm) .
Advanced: How can biotransformation techniques functionalize this compound for drug discovery applications?
Answer:
- Enzymatic Hydroxylation : Use cytochrome P450 isoforms or fungal peroxidases to introduce regioselective hydroxyl groups. Optimize cofactors (NADPH) and incubation time (24–48 hrs) for maximal yield .
- Microbial Reduction : Screen Lactobacillus spp. for asymmetric reduction of α,β-unsaturated ketones to diols. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
- Metabolic Pathway Prediction : Deploy tools like MetaPred or GLORY to map potential Phase I/II metabolites, prioritizing derivatives with low toxicity (LD50 > 500 mg/kg) .
Advanced: What experimental designs mitigate oxidative degradation of this compound during storage?
Answer:
- Antioxidant Additives : Incorporate 0.1% BHT (butylated hydroxytoluene) or argon purging in storage vials to inhibit radical-mediated degradation.
- Temperature Control : Store at –20°C in amber vials; DSC (Differential Scanning Calorimetry) data show thermal decomposition onset at 85°C .
- Stability-Indicating Assays : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to track degradation products (e.g., quinones or epoxides) over 6-month accelerated stability studies .
Advanced: How can researchers validate the biological activity of this compound in enzyme inhibition assays?
Answer:
- Kinetic Studies : Perform Michaelis-Menten analysis (e.g., for cyclooxygenase-2 inhibition) with varying substrate (arachidonic acid) and inhibitor concentrations. Calculate Kᵢ values using Lineweaver-Burk plots .
- Docking Simulations : Use AutoDock Vina to model diol interactions with enzyme active sites. Prioritize binding poses with ΔG < –7 kcal/mol for experimental validation .
- Selectivity Profiling : Screen against related enzymes (e.g., COX-1 vs. COX-2) to establish specificity. IC₅₀ ratios >10 indicate high selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
